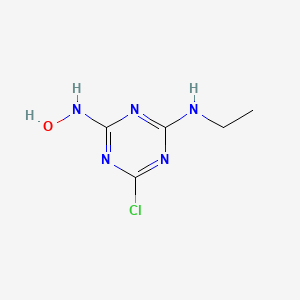
1,3,5-Triazine-2,4-diamine, 6-chloro-n-ethyl-n'-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triazine-2,4-diamine, 6-chloro-n-ethyl-n’-hydroxy- is a chemical compound belonging to the triazine family. It is characterized by a triazine ring substituted with chlorine, ethyl, and hydroxy groups. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, 6-chloro-n-ethyl-n’-hydroxy- typically involves the reaction of cyanuric chloride with ethylamine and hydroxylamine under controlled conditions. The reaction is carried out in an organic solvent, such as acetonitrile, at a temperature range of 0-5°C. The reaction mixture is then stirred for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Triazine-2,4-diamine, 6-chloro-n-ethyl-n’-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The chlorine atom in the triazine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Amines or thiols in the presence of a base, such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of triazine derivatives with additional oxygen functionalities.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1,3,5-Triazine-2,4-diamine, 6-chloro-n-ethyl-n’-hydroxy- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of herbicides, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 6-chloro-n-ethyl-n’-hydroxy- involves its interaction with specific molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site or allosteric sites. The compound can also interfere with cellular processes by disrupting the function of proteins and nucleic acids .
Comparación Con Compuestos Similares
Similar Compounds
Atrazine: A widely used herbicide with a similar triazine structure but different substituents.
Simazine: Another herbicide with a triazine ring and different functional groups.
Propazine: A triazine-based herbicide with distinct substituents.
Uniqueness
1,3,5-Triazine-2,4-diamine, 6-chloro-n-ethyl-n’-hydroxy- is unique due to its specific combination of chlorine, ethyl, and hydroxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in various fields .
Propiedades
Número CAS |
58175-59-0 |
|---|---|
Fórmula molecular |
C5H8ClN5O |
Peso molecular |
189.60 g/mol |
Nombre IUPAC |
N-[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]hydroxylamine |
InChI |
InChI=1S/C5H8ClN5O/c1-2-7-4-8-3(6)9-5(10-4)11-12/h12H,2H2,1H3,(H2,7,8,9,10,11) |
Clave InChI |
UQLTUIDHYNAUDO-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=NC(=NC(=N1)Cl)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


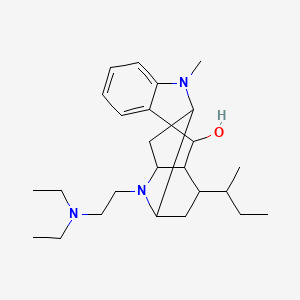
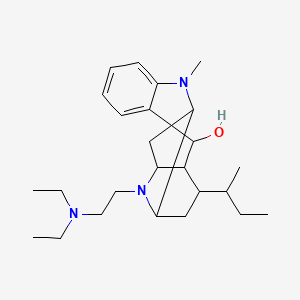
![3-tert-butyl-N'-[(E)-pyridin-4-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B14153500.png)


![4-[3-(2,4-dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B14153516.png)
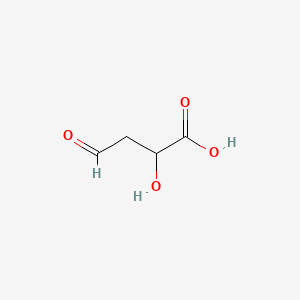
![4-[2-Hydroxy-2-(2-hydroxy-3,5-dimethylcyclohexyl)ethyl]piperidine-2,6-dione](/img/structure/B14153532.png)



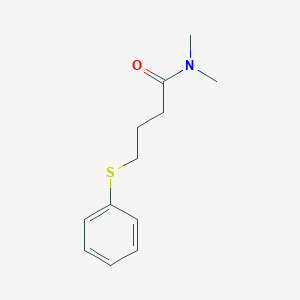
![3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B14153555.png)
![[3-(3-Benzylimidazol-3-ium-1-yl)quinoxalin-2-yl]-(4-chlorophenyl)sulfonylazanide](/img/structure/B14153556.png)
